molecular formula C13H17NO2 B1265597 Cyclohexyl anthranilate CAS No. 7779-16-0

Cyclohexyl anthranilate

Cat. No.: B1265597
CAS No.: 7779-16-0
M. Wt: 219.28 g/mol
InChI Key: KFEZETDKFSMLMG-UHFFFAOYSA-N
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Description

Cyclohexyl anthranilate is an organic compound with the molecular formula C13H17NO2. It is an ester derived from anthranilic acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Cyclohexyl anthranilate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with anthranilate synthase, an enzyme involved in the biosynthesis of tryptophan. This interaction is crucial for the regulation of tryptophan levels in cells. Additionally, this compound can chelate transition metals, forming complexes that exhibit catalytic and antipathogenic properties . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of tryptophan in Escherichia coli by interacting with anthranilate synthase . This interaction can lead to changes in gene expression and metabolic flux, impacting cellular metabolism. Furthermore, this compound’s ability to chelate metals can influence cell signaling pathways by modulating the availability of metal ions required for enzymatic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to anthranilate synthase, inhibiting its activity and thereby regulating the biosynthesis of tryptophan . This inhibition can lead to changes in gene expression related to tryptophan metabolism. Additionally, the compound’s ability to chelate metals allows it to form complexes that can act as enzyme inhibitors or activators, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of tryptophan biosynthesis . These temporal effects are important for understanding the compound’s long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively regulate tryptophan biosynthesis without causing adverse effects . At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activities . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical and industrial applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of tryptophan. It interacts with anthranilate synthase, catalyzing the conversion of chorismate to anthranilate, a key intermediate in the tryptophan biosynthetic pathway . This interaction is essential for maintaining the balance of tryptophan levels in cells. Additionally, this compound can influence other metabolic pathways by chelating metals and forming complexes that modulate enzyme activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes by specific transporters, facilitating its distribution within various cellular compartments . Additionally, this compound can bind to proteins, affecting its localization and accumulation in tissues . These interactions are important for understanding the compound’s bioavailability and efficacy in biochemical processes.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with anthranilate synthase and other enzymes involved in tryptophan biosynthesis . Additionally, this compound can be directed to specific cellular compartments through post-translational modifications, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl anthranilate can be synthesized through the esterification of anthranilic acid with cyclohexanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl anthranilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Cyclohexyl anthranilate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

Cyclohexyl anthranilate can be compared with other similar compounds, such as:

    Methyl anthranilate: Another ester of anthranilic acid, commonly used in the fragrance industry.

    Ethyl anthranilate: Known for its use in flavoring agents and perfumes.

    Phenyl anthranilate: Studied for its potential biological activities.

Uniqueness: this compound stands out due to its unique combination of chemical stability and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

cyclohexyl 2-aminobenzoate
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InChI

InChI=1S/C13H17NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2
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InChI Key

KFEZETDKFSMLMG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2N
Source PubChem
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Molecular Formula

C13H17NO2
Record name CYCLOHEXYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID6024884
Record name Cyclohexyl anthranilate
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Molecular Weight

219.28 g/mol
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Physical Description

Cyclohexyl anthranilate is a viscous yellow liquid. (NTP, 1992), Pale yellow liquid; Faint, fruity, orangeblossom-like aroma
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Flash Point

greater than 220 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble in water, Soluble (in ethanol)
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Density

1.117 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.015-1.021
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CAS No.

7779-16-0
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Record name CYCLOHEXYL ANTHRANILATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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